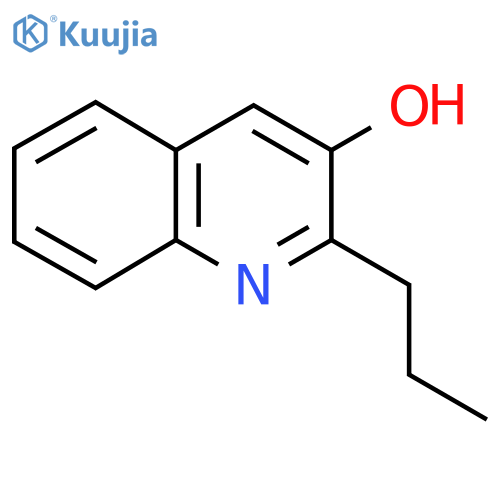Cas no 860232-65-1 (2-Propylquinolin-3-ol)

2-Propylquinolin-3-ol structure
商品名:2-Propylquinolin-3-ol
2-Propylquinolin-3-ol 化学的及び物理的性質
名前と識別子
-
- EN300-801016
- 2-propylquinolin-3-ol
- 860232-65-1
- 2-Propylquinolin-3-ol
-
- インチ: 1S/C12H13NO/c1-2-5-11-12(14)8-9-6-3-4-7-10(9)13-11/h3-4,6-8,14H,2,5H2,1H3
- InChIKey: PCYVYUYDGALZDH-UHFFFAOYSA-N
- ほほえんだ: OC1=CC2C=CC=CC=2N=C1CCC
計算された属性
- せいみつぶんしりょう: 187.099714038g/mol
- どういたいしつりょう: 187.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 33.1Ų
2-Propylquinolin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-801016-0.5g |
2-propylquinolin-3-ol |
860232-65-1 | 95% | 0.5g |
$699.0 | 2024-05-21 | |
| Enamine | EN300-801016-5.0g |
2-propylquinolin-3-ol |
860232-65-1 | 95% | 5.0g |
$2110.0 | 2024-05-21 | |
| Enamine | EN300-801016-10.0g |
2-propylquinolin-3-ol |
860232-65-1 | 95% | 10.0g |
$3131.0 | 2024-05-21 | |
| Enamine | EN300-801016-1.0g |
2-propylquinolin-3-ol |
860232-65-1 | 95% | 1.0g |
$728.0 | 2024-05-21 | |
| Enamine | EN300-801016-0.05g |
2-propylquinolin-3-ol |
860232-65-1 | 95% | 0.05g |
$612.0 | 2024-05-21 | |
| Enamine | EN300-801016-0.25g |
2-propylquinolin-3-ol |
860232-65-1 | 95% | 0.25g |
$670.0 | 2024-05-21 | |
| Enamine | EN300-801016-0.1g |
2-propylquinolin-3-ol |
860232-65-1 | 95% | 0.1g |
$640.0 | 2024-05-21 | |
| Enamine | EN300-801016-2.5g |
2-propylquinolin-3-ol |
860232-65-1 | 95% | 2.5g |
$1428.0 | 2024-05-21 |
2-Propylquinolin-3-ol 関連文献
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
860232-65-1 (2-Propylquinolin-3-ol) 関連製品
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
